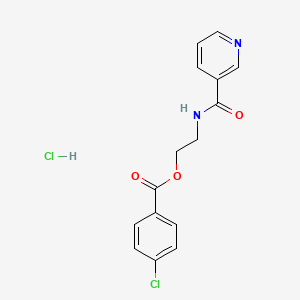

![molecular formula C13H20N2O2S B2398856 {4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine CAS No. 927979-06-4](/img/structure/B2398856.png)

{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

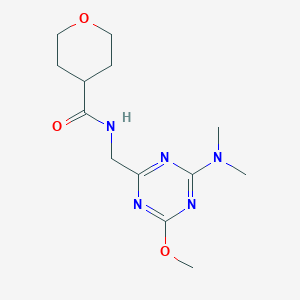

“{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine” is a chemical compound with the molecular formula C13H20N2O2S . It is a specialty product used in proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group (a ring of six carbon atoms) attached to a methanamine group. This methanamine group is further connected to a sulfonyl group, which is attached to a 3-methylpiperidin-1-yl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 268.38 . It is a solid at room temperature .Scientific Research Applications

Cytochrome P450 Inhibitors

Sulfonyl derivatives have been extensively studied for their role as selective inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for understanding drug metabolism and potential drug-drug interactions. Selective inhibition of CYP isoforms can help predict the metabolic pathways of pharmaceuticals and the risk of interactions in polypharmacy scenarios. For example, specific sulfonyl-containing compounds have shown selectivity towards different CYP isoforms, such as sulfaphenazole for CYP2C9 and montelukast for CYP2C8, indicating the potential of sulfonyl derivatives in pharmacokinetic research and drug development (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Neurochemistry and Neurotoxicity

Compounds structurally related to piperidine, such as MDMA (3,4-Methylenedioxymethamphetamine), have been the focus of neurochemical and neurotoxicity studies. Research on MDMA and its derivatives highlights the complex interactions between these compounds and the central nervous system, including effects on serotonin release and mood elevation. Although MDMA is known for its psychoactive properties, the research emphasizes the importance of understanding the neurotoxic potential of related compounds, which could inform the development of safer therapeutic agents (McKenna & Peroutka, 1990).

Antibody-Based Detection Methods

Sulfonyl and piperidine derivatives are also significant in the development of antibody-based detection methods for environmental and food analysis. These methods utilize the specificity of antibodies towards certain chemical structures, including sulfonyl-containing herbicides and pharmaceuticals. The versatility of these compounds in generating specific antibodies supports their use in sensitive and selective assays for monitoring contaminants and residues in various matrices (Fránek & Hruška, 2018).

Behavioral Pharmacology

Research into selective serotonin receptor antagonists, including compounds with piperidine and sulfonyl motifs, has explored their potential in treating anxiety and affective disorders. These studies provide insights into the neuropharmacological mechanisms underlying the therapeutic effects and side effects of such compounds. Understanding these mechanisms can lead to the development of new treatments for psychiatric conditions (Hudzik et al., 2003).

Sulfonamide Inhibitors

Sulfonamide compounds, including those with sulfonyl and piperidine structures, have shown a wide range of biological activities, from antibacterial to antitumoral effects. Their role as synthetic bacteriostatic antibiotics and in various other therapeutic areas, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics, underscores the versatility and importance of sulfonamide derivatives in pharmaceutical research (Gulcin & Taslimi, 2018).

properties

IUPAC Name |

[4-(3-methylpiperidin-1-yl)sulfonylphenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-11-3-2-8-15(10-11)18(16,17)13-6-4-12(9-14)5-7-13/h4-7,11H,2-3,8-10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZZDOSKBMCICP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2398776.png)

![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398783.png)

![1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine](/img/structure/B2398786.png)

![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2398788.png)

![2-{[(2,6-Dichlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2398794.png)

![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2398796.png)